1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-
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Overview
Description
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with a 3-fluorophenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- typically involves the condensation of 3-fluorobenzaldehyde with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the naphthalenone and the fluorophenyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydronaphthalenone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenone derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Medicine: The compound’s derivatives have been investigated for their therapeutic properties, including their ability to inhibit specific enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. These interactions ultimately lead to the modulation of various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Flunitrazepam: A benzodiazepine derivative with a similar fluorophenyl group.
1,4-Dimethylbenzene: An aromatic compound with structural similarities in the naphthalenone core.
2,5-Disubstituted Pyridines: Compounds with similar substitution patterns on an aromatic ring.
Uniqueness
1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro- stands out due to its unique combination of a naphthalenone core and a fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse applications in various fields .
Properties
CAS No. |
66045-88-3 |
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Molecular Formula |
C17H13FO |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13FO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2 |
InChI Key |
OFAAPWXDZVKVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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